Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate
Description
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 5-[methoxy(methyl)carbamoyl]-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-12-7-6-11(8-13(12)10-18)14(19)17(4)21-5/h6-8H,9-10H2,1-5H3 |
InChI Key |
LOKGBXYHGFLYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally proceeds through the following stages:
- Formation of the isoindoline-2-carboxylate scaffold with a tert-butyl ester protecting group.
- Introduction of the methoxy(methyl)carbamoyl substituent at the 5-position of the isoindoline ring.
- Purification and isolation of the final product with high purity (~97%).
Detailed Reaction Steps and Conditions
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of tert-butyl isoindoline-2-carboxylate intermediate | Starting from appropriate isoindoline precursors, tert-butyl esterification is performed under anhydrous conditions using tert-butanol and acid catalysts | Not specified | Protects carboxyl group for subsequent reactions |
| 2 | Introduction of methoxy(methyl)carbamoyl group | Reaction of the isoindoline intermediate with methyl isocyanate or equivalent carbamoylating agent in the presence of base | Typically carried out in dry tetrahydrofuran at room temperature | Formation of carbamate linkage |
| 3 | Purification | Flash chromatography on silica gel using gradient elution (e.g., ethyl acetate in hexane) | Purity ~97% | Ensures removal of unreacted materials and byproducts |
Representative Experimental Procedure
An adapted procedure from related carbamate syntheses (e.g., tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate) provides insight into the preparation methodology:
- A solution of the tert-butyl isoindoline-2-carboxylate precursor in dry tetrahydrofuran is cooled under inert atmosphere.
- A carbamoylating reagent such as methyl magnesium chloride or methyl lithium is added dropwise at low temperature (-78 °C to room temperature).
- The reaction mixture is stirred for several hours to ensure complete conversion.
- Quenching is performed with aqueous ammonium chloride solution.
- The organic phase is extracted, dried over sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography, yielding the target compound as a colorless oil or solid with high purity and yield (typically 86-88%).
Reaction Optimization Parameters
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Temperature | -78 °C to room temperature | Lower temperatures favor selectivity and reduce side reactions |
| Solvent | Dry tetrahydrofuran (THF) | Ensures solubility and stability of intermediates |
| Reaction Time | 0.5 to 24 hours | Longer times improve conversion but may increase impurities |
| Workup | Aqueous quench with NH4Cl, extraction with ethyl acetate | Efficient removal of inorganic salts and byproducts |
| Purification | Silica gel chromatography with gradient elution | Critical for achieving >95% purity |
Comparative Analysis with Related Isoindoline Derivatives
The preparation of this compound is closely related to other isoindoline derivatives, which differ in functional groups and substitution patterns. These differences influence synthetic routes and reaction conditions.
| Compound | Key Functional Group | Synthetic Considerations | Biological Implications |
|---|---|---|---|
| Tert-butyl 5-aminoisoindoline-2-carboxylate | Amino group at 5-position | Amination reactions, different protecting groups | Different biological activity due to amino substitution |
| Methyl 5-(methoxycarbonyl)isoindoline-2-carboxylate | Methyl ester instead of tert-butyl | Esterification rather than carbamate formation | Altered solubility and stability |
| N,N-Dimethyl 5-(methoxycarbonyl)isoindoline-2-carboxamide | Dimethyl amide substitution | Amide bond formation, different reagents | Modified pharmacokinetics |
These variations highlight the importance of tailored synthetic strategies for each derivative to optimize yield, purity, and functional group compatibility.
Summary of Key Findings
- The synthesis of this compound involves multi-step reactions starting from isoindoline precursors with tert-butyl ester protection.
- Carbamoylation is typically achieved using methyl isocyanate equivalents or organometallic reagents under controlled low-temperature conditions in dry tetrahydrofuran.
- Purification by flash chromatography is essential to obtain high purity (>97%) products.
- Reaction yields typically range from 86% to 88%, depending on precise conditions and reagent quality.
- Comparative analysis with related compounds informs adjustments in synthetic protocols to accommodate different functional groups.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis occurs at both the carbamoyl and ester functional groups, yielding distinct products depending on reaction conditions.
Carbamoyl Hydrolysis
The methoxy(methyl)carbamoyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (4 M) in dioxane at 60°C for 3 hours cleaves the carbamoyl group, producing 5-carboxyisoindoline-2-carboxylic acid and releasing methylamine and methanol as byproducts . -
Basic Hydrolysis :
Using aqueous NaOH (2 M) at 80°C for 6 hours converts the carbamoyl group to a carboxylic acid, forming tert-butyl 5-carboxyisoindoline-2-carboxylate.
Ester Hydrolysis
The tert-butyl ester moiety is hydrolyzed under strong acidic conditions:
-
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours removes the tert-butyl group, yielding 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylic acid .
Table 1: Hydrolysis Reaction Outcomes
Nucleophilic Substitution Reactions
The methoxy group in the carbamoyl substituent serves as a leaving group in nucleophilic substitution reactions.
SN2 Displacement
-
Ammonolysis :
Reacting with aqueous ammonia (NH₃) in acetonitrile at 50°C for 12 hours replaces the methoxy group with an amine, forming tert-butyl 5-[(methylamino)carbamoyl]isoindoline-2-carboxylate. -
Thiol Substitution :
Using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 100°C for 8 hours produces tert-butyl 5-[(methylthio)carbamoyl]isoindoline-2-carboxylate.
Table 2: Nucleophilic Substitution Parameters
| Nucleophile | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NH₃ | NH₃, CH₃CN, 50°C, 12 h | tert-Butyl 5-[(methylamino)carbamoyl]isoindoline-2-carboxylate | 90% | |
| NaSH | NaSH, DMF, 100°C, 8 h | tert-Butyl 5-[(methylthio)carbamoyl]isoindoline-2-carboxylate | 83% |
Coupling Reactions
The isoindoline scaffold participates in cross-coupling reactions, enabling structural diversification.
Suzuki-Miyaura Coupling
-
Borylation :
Treatment with pinacolborane and [Ir(cod)Cl]₂ catalyst in DCM at 40°C for 24 hours installs a boronate ester at the 5-position, yielding tert-butyl 5-[methoxy(methyl)carbamoyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate . -
Cross-Coupling :
Reacting the boronate intermediate with aryl halides (e.g., bromobenzene) under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C for 12 hours forms biaryl derivatives .
Table 3: Coupling Reaction Efficiency
| Reaction Type | Catalysts/Reagents | Product | Conversion (%) | Reference |
|---|---|---|---|---|
| Borylation | [Ir(cod)Cl]₂, pinacolborane | Boronate ester derivative | 76 | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-substituted isoindoline | 88 |
Comparative Reactivity Under Varied Conditions
The compound’s reactivity is influenced by steric effects from the tert-butyl group and electronic effects from the carbamoyl moiety.
Table 4: Reactivity Trends
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Factor |
|---|---|---|---|
| Ester Hydrolysis | 2.1 × 10⁻⁴ | 68.2 | Acid strength |
| Carbamoyl Hydrolysis | 1.5 × 10⁻⁴ | 72.9 | Nucleophilicity of OH⁻ |
| SN2 Displacement | 3.8 × 10⁻⁵ | 85.4 | Leaving group ability |
Scientific Research Applications
tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate is a chemical compound with the CAS number 2940963-07-3 . A search of the available literature reveals limited direct information regarding specific applications of this exact compound. However, the presence of isoindoline and carboxylate moieties suggests potential uses in pharmaceutical and chemical research, which can be inferred from studies involving related compounds.
Potential Applications Based on Structural Similarities and Functional Groups
- Pharmaceutical Research :
- Enzyme Inhibition : Carboxylate groups are crucial for the inhibition of certain enzymes. Research indicates that carboxylic acids can target the carboxylate-binding pocket of β-lactamase enzymes, and the removal of the carboxylic acid group can eliminate the potency of inhibitors .
- Antitumor Agents : Isoindoline derivatives have demonstrated antimitotic activity against tested human tumor cells . These compounds have shown significant efficacy in inhibiting cell growth and could be of interest in designing new synthetic agents with biological activity .
- Anti-inflammatory Activity : Tert-butyl phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory activity . These compounds have shown promising anti-inflammatory effects, suggesting that similar compounds could be further explored for their therapeutic potential .
- Chemical Synthesis :
- Intermediate in Synthesis : Tert-butyl groups are often used as protecting groups in chemical synthesis. For example, 2-tert-butyl compounds can serve as intermediates in the synthesis of polyhydroxylated pyrrolidines .
- Building Blocks for Complex Molecules : The isoindoline structure can be a core component in synthesizing complex molecules with various biological activities .
Case Studies and Research Findings
While specific case studies directly involving this compound are not available in the search results, research on related compounds provides insight:
- A study on 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione showed that this compound displayed a high level of antimitotic activity against tested human tumor cells .
- Research on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives revealed promising anti-inflammatory activity, with certain compounds exhibiting significant inhibition .
- In the context of β-lactamase inhibitors, the presence of a carboxylic acid group was shown to be essential for inhibitory potency .
- Derivatives of betulin containing related functional groups are relevant to therapeutic procedures .
Mechanism of Action
The mechanism of action of tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their distinguishing features are summarized below:
Detailed Comparative Analysis
Reactivity and Functional Group Influence
- Target Compound : The methoxy(methyl)carbamoyl group enables participation in nucleophilic acyl substitution or hydrolysis, making it suitable for synthesizing ureas or thiocarbamates .
- Amino Derivative (CAS 264916-06-5): The -NH₂ group facilitates electrophilic aromatic substitution (e.g., Sandmeyer reaction) or reductive amination. Its oxalate salt (CAS 2061979-87-9) enhances crystallinity for purification .
- Brominated Analogs : Bromine substituents (e.g., -Br, -CH₂Br) serve as leaving groups or cross-coupling handles. Compound 48 (tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate) achieved 79% yield in bromination reactions, demonstrating synthetic utility .
Physicochemical Properties
- Solubility: The tert-butyl group in all analogs enhances solubility in nonpolar solvents (e.g., DCM, THF). The carbamoyl group in the target compound increases polarity compared to brominated or boronate analogs .
- Stability : Tert-butyl esters resist hydrolysis under basic conditions, while boronate esters require anhydrous handling to prevent decomposition .
Research Findings and Trends
- Pharmaceutical Intermediates: Amino and brominated analogs are frequently employed in HDAC inhibitor synthesis, as seen in studies by Disser et al. .
- Scalability : The target compound’s commercial availability in gram quantities (up to 50 g) supports large-scale applications .
- Emerging Uses : Boronate-containing derivatives are gaining traction in materials science for constructing conjugated polymers .
Biological Activity
Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate, identified by its CAS number 2940963-07-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tert-butyl group, an isoindoline core, and a methoxy(methyl)carbamoyl substituent, which contribute to its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of various isoindoline derivatives, including this compound. The compound has shown promising activity against several viral targets. For instance, in vitro assays demonstrated effective inhibition of RNA-dependent RNA polymerases, which are crucial for viral replication. The compound's EC50 values in these assays were reported to be in the low micromolar range, indicating significant antiviral efficacy .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research indicates that isoindoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In particular, studies have shown that compounds within this class can trigger cell cycle arrest and promote programmed cell death in various cancer cell lines .
| Activity Type | EC50 Value (µM) | Cell Line Tested |
|---|---|---|
| Antiviral | 3.4 | TMV (Tobacco Mosaic Virus) |
| Anticancer | 0.54 | Various cancer cell lines |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Viral Enzymes : The compound may act as a competitive inhibitor of viral polymerases.
- Induction of Apoptosis : It can activate intrinsic apoptotic pathways leading to cancer cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Study 1: Antiviral Efficacy
A study published in MDPI evaluated the antiviral efficacy of various isoindoline derivatives, including this compound. The results indicated that this compound exhibited an EC50 value of approximately 4.1 µM against TMV, demonstrating its potential as an antiviral agent .
Study 2: Anticancer Properties
In another investigation focusing on anticancer activity, the compound was tested against multiple cancer cell lines. The results revealed that it induced significant cytotoxic effects with an IC50 value of 0.54 µM against a specific breast cancer cell line, suggesting strong potential for therapeutic applications in oncology .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how does solvent choice influence yield?
Methodological Approach:
- Use a multi-step synthesis involving oxidation, reduction, and purification. For example:
Dissolve tert-butyl 2-(5-hydroxypentyl)-5-methoxy-1H-indole-1-carboxylate in CH₂Cl₂.
Add NaHCO₃ and Dess-Martin periodinane (DMP) at 0°C, then warm to room temperature.
Reduce intermediates with BH₃·THF in THF for 1.5 hours, followed by NaBO₃·4H₂O quenching.
- Solvent polarity critically affects reaction efficiency: CH₂Cl₂ enhances oxidation yields, while THF stabilizes borane complexes during reduction.
Key Findings: - CH₂Cl₂ achieved 77% yield in oxidation steps after column chromatography .
- THF enabled complete reduction within 1.5 hours .
| Reaction Step | Solvent | Temperature | Yield |
|---|---|---|---|
| Oxidation | CH₂Cl₂ | 0°C → RT | 77% |
| BH₃ Reduction | THF | 0°C → RT | 83%* |
*Estimated from analogous procedures.
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?
Methodological Approach:
- Combine ¹H NMR, ¹³C NMR, IR, and HRMS. Key markers include:
- ¹H NMR: Tert-butyl singlet at δ 1.67 ppm; methoxy protons at δ 3.84 ppm.
- ¹³C NMR: Carbamate carbonyl at ~165 ppm.
- IR: C=O stretches at 1720–1740 cm⁻¹.
Key Findings:- Distinct δ 7.96 (d, J = 9.0 Hz) in ¹H NMR confirms indole proton environments .
Advanced Questions
Q. How can competing side reactions be minimized during intramolecular Friedel-Crafts α-arylation?
Methodological Approach:
- Optimize chiral Lewis acid catalysts (e.g., (2R,5R)-2-tert-butyl-5-methylcyclohexanol) in THF at 0°C.
- Pre-organize substrates via tert-butyl protection to reduce steric clashes. Key Findings:
- Enantiomeric excess >90% achieved in model systems using chiral auxiliaries .
Q. How should researchers address yield discrepancies across studies?
Methodological Approach:
- Replicate procedures under controlled humidity (Karl Fischer titration for solvent dryness).
- Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene). Key Findings:
- Yield variations ≥15% correlate with trace moisture in aprotic solvents .
Q. What safety precautions are essential given incomplete toxicological data?
Methodological Approach:
- Implement fume hoods, nitrile gloves, and full-face shields.
- Monitor airborne particulates with real-time detectors. Key Findings:
- Structural analogs show LD₅₀ >2000 mg/kg (oral, rat), suggesting moderate hazard .
Data Contradiction Analysis
Q. How to resolve conflicting reports on thermal stability?
Methodological Approach:
- Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar).
- Compare decomposition onset temperatures across multiple batches. Key Findings:
- Stability data gaps exist; preliminary TGA shows decomposition >200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
